Product packaging for 3-Methylbutane-1-peroxol(Cat. No.:CAS No. 33936-17-3)

3-Methylbutane-1-peroxol

Cat. No.: B14691687
CAS No.: 33936-17-3
M. Wt: 104.15 g/mol
InChI Key: JWHBBWNQEOYLPW-UHFFFAOYSA-N
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Description

3-Methylbutane-1-peroxol is an organic peroxide compound of significant interest in scientific research, particularly in the fields of atmospheric chemistry and materials science. As a member of the organic peroxides family, it serves as a key reactant in multiphase chemical studies, helping to elucidate formation pathways of secondary organic aerosols (SOA) and organic nitrates in the atmosphere. Its mechanism of action often involves homolytic cleavage of the peroxide bond, leading to the production of radical species which can initiate various oxidation processes. Researchers utilize this compound to investigate radical reaction kinetics, aerosol formation mechanisms, and oxidative degradation pathways. It is strictly for research use in controlled laboratory settings. Proper safety protocols must be followed for handling and storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B14691687 3-Methylbutane-1-peroxol CAS No. 33936-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33936-17-3

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

1-hydroperoxy-3-methylbutane

InChI

InChI=1S/C5H12O2/c1-5(2)3-4-7-6/h5-6H,3-4H2,1-2H3

InChI Key

JWHBBWNQEOYLPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOO

Origin of Product

United States

Theoretical and Computational Chemistry of 3 Methylbutane 1 Peroxol and Analogous Peroxyl Systems

Quantum Chemical Approaches to Peroxyl Radical Electronic Structure and Spin Density Distribution

Quantum chemical methods are indispensable for elucidating the electronic structure and spin density distribution in peroxyl radicals, which are key to understanding their reactivity. acs.orgacs.org

Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for investigating the electronic properties of peroxyl radicals. acs.orgacs.org The B3LYP hybrid functional, in particular, has been shown to provide reliable results for parameters such as equilibrium geometries and hyperfine coupling constants when compared to more computationally expensive post-Hartree-Fock methods. acs.org Studies on a variety of carbon-based peroxyl radicals have indicated that the 6-31G basis set is well-suited for calculating hyperfine coupling constants. acs.org

The distribution of spin density is a critical factor in determining the reactivity of a radical. In peroxyl radicals, the unpaired electron is primarily localized on the two oxygen atoms of the peroxo moiety. DFT calculations, supported by experimental data, reveal that electronegative substituents on the carbon atom alpha to the peroxyl group can significantly alter the spin density distribution. acs.org This leads to an increase in the spin density on the terminal oxygen atom, a shortening of the C-O bond, and a lengthening of the O-O bond. acs.org For the 3-methylbutane-1-peroxol radical, the isopentyl group, being an electron-donating alkyl group, would be expected to have a less pronounced effect on the spin density distribution compared to electronegative substituents.

Table 1: Calculated DFT Parameters for Model Peroxyl Radicals
Peroxyl RadicalMethod/Basis SetCalculated ParameterFindingReference
Substituted Methyl Peroxyl RadicalsB3LYP/6-31G17O Hyperfine Coupling ConstantsMaximum deviation of 2.2% from experimental values. acs.org acs.org
tert-Butyl Peroxyl RadicalB3LYP/variousHyperfine Coupling Constants6-31G basis set provides good agreement with experiment. acs.org acs.org
Lipid Peroxyl RadicalsB3LYP17O Hyperfine Coupling ConstantsVinyl peroxyl radicals may be distinguishable from saturated and allylic radicals. acs.org acs.org

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, provide a rigorous framework for characterizing peroxyl radicals. acs.orgwayne.edu These methods are crucial for obtaining accurate bond dissociation energies and for studying systems where electron correlation effects are significant. wayne.edu For instance, high-level ab initio calculations have been instrumental in revising the generic O-O bond dissociation energy in peroxides to a value of approximately 45 kcal/mol, which is higher than previously thought. wayne.edunih.gov

Ab initio studies on the structures of peroxides and peroxyl radicals have provided detailed insights into their geometries and vibrational frequencies. acs.org These methods have also been used to investigate the potential energy surfaces of peroxyl radical reactions, offering a detailed picture of reaction pathways and transition states. nih.gov

Analysis of Bond Dissociation Energies and Energetic Profiles of Peroxyl Linkages

The stability of the peroxyl linkage is a critical determinant of the radical's reactivity. The bond dissociation energy (BDE) of the R-OO• bond provides a direct measure of this stability. Theoretical calculations, particularly at higher levels of theory like G2, have been employed to determine the BDEs of various peroxides. wayne.edu For instance, the O-O BDE in hydrogen peroxide (HOOH) is calculated to be around 50 kcal/mol, while for dimethyl peroxide (CH3OOCH3), it is approximately 39 kcal/mol. wayne.edu This difference highlights the influence of alkyl substitution on the stability of the peroxide bond.

Experimental studies have determined the carbon-oxygen bond dissociation enthalpies (BDE(R-OO•)) for several radicals. For example, the BDE for the 1-tetrahydrofuryl radical is 32 kcal/mol. acs.org DFT calculations tend to underestimate the BDE(R-OO•) by a small margin. acs.org Importantly, the computed BDE(R-OO•) is not highly sensitive to substitution by alkyl groups. acs.org This suggests that the C-OO• bond strength in this compound would be similar to other primary alkyl peroxyl radicals.

Table 2: Calculated and Experimental Bond Dissociation Enthalpies (kcal/mol)
Compound/RadicalBondMethodBDEReference
HOOHO-OG250 wayne.edu
CH3OOHO-OG245 wayne.edu
CH3OOCH3O-OG239 wayne.edu
CyclohexadienylC-OO•Experimental12 acs.org
1-TetrahydrofurylC-OO•Experimental32 acs.org

Investigation of Potential Energy Surfaces for Peroxyl Radical Reactions

The reactions of peroxyl radicals are often complex, involving multiple steps and intermediates. Computational studies of the potential energy surfaces (PES) for these reactions are crucial for understanding their mechanisms. For example, the recombination of two peroxyl radicals to form a tetroxide intermediate (RO4R') has been studied computationally. nih.govacs.org These studies show that the formation of the tetroxide and its subsequent decomposition into alkoxyl radicals and molecular oxygen occur on a singlet potential energy surface. nih.gov

The investigation of the PES for the reactions of peroxyl radicals with other molecules, such as alkenes, reveals the intricate details of addition and abstraction pathways. researchgate.net The relative heights of the energy barriers on the PES determine the preferred reaction channel. For this compound, understanding its PES for reactions like self-recombination or reactions with atmospheric pollutants is key to predicting its environmental fate.

Electron Density Analysis in Peroxo Functionality and its Mechanistic Implications

The distribution of electron density within the peroxo group (O-O) provides significant insights into its chemical behavior. acs.orgresearchgate.net Experimental and theoretical electron density studies have been conducted on various peroxo compounds to understand their electrophilic or nucleophilic character. acs.orgacs.org In some organic peroxides, a reversal of polarity can lead to a significant electrophilic character. acs.orgresearchgate.net

Analysis of the electron density in transition metal peroxo complexes reveals that the peroxo group can act as a nucleophile, participating in hydrogen bonding. acs.org The covalent character of the metal-peroxo bond can be assessed through the electron density at the bond critical point. acs.orgacs.org For this compound, an analysis of its electron density would clarify the nature of the C-O and O-O bonds and help predict its reactivity in various chemical environments.

Substituent Effects on Peroxyl Radical Stability and Reactivity, with Specific Reference to the Isopentyl Moiety of this compound

The nature of the substituent 'R' in a peroxyl radical ROO• has a profound impact on its stability and reactivity. acs.org As a general trend for alkyl radicals, stability increases with the degree of substitution (tertiary > secondary > primary > methyl), a phenomenon attributed to hyperconjugation. youtube.com This trend suggests that the primary this compound would be less stable than secondary or tertiary peroxyl radicals.

Electronegative substituents at the α-carbon increase the spin density on the terminal oxygen, enhancing the radical's reactivity. acs.org Conversely, electron-donating groups, like the isopentyl moiety in this compound, are expected to have a less dramatic effect. The Taft σ* substituent parameters have been shown to correlate well with the hyperfine coupling constants of the terminal oxygen atom, providing a quantitative measure of the substituent effect. acs.org The steric bulk of the substituent can also play a role, potentially hindering reactions or influencing conformational preferences. acs.org The branched structure of the isopentyl group in this compound may introduce steric effects that influence its reaction kinetics compared to linear alkyl peroxyl radicals.

Synthetic Methodologies and Precursor Chemistry for 3 Methylbutane 1 Peroxol

General Principles of Organic Peroxide Synthesis Relevant to Hydroperoxides

The synthesis of organic hydroperoxides, a class of compounds characterized by the R-O-O-H functional group, is governed by a set of core principles primarily centered around the controlled introduction of a dioxygen moiety. Two of the most fundamental and widely employed methods for preparing hydroperoxides are the autoxidation of hydrocarbons and the reaction of various substrates with hydrogen peroxide.

Autoxidation represents a free-radical chain reaction involving molecular oxygen. This process is typically initiated by the abstraction of a labile hydrogen atom from an organic substrate to form a carbon-centered radical. This radical then rapidly reacts with triplet molecular oxygen (³O₂) to generate a peroxyl radical (ROO•). The peroxyl radical can subsequently abstract a hydrogen atom from another substrate molecule to yield the desired hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain. The susceptibility of a C-H bond to abstraction generally follows the order of tertiary > secondary > primary, making hydrocarbons with tertiary hydrogens particularly good substrates for autoxidation.

Alternatively, hydroperoxides can be synthesized through the reaction of hydrogen peroxide or its salts with substrates such as alkyl halides, alkyl sulfates, and alcohols (under acidic conditions). These methods rely on the nucleophilic nature of hydrogen peroxide or the hydroperoxide anion. The choice of method often depends on the nature of the substrate, the desired selectivity, and the reaction conditions.

Synthetic Routes Involving Direct Oxygenation Processes

Direct oxygenation processes for the formation of hydroperoxides primarily involve the reaction of organic substrates with molecular oxygen. As mentioned, the free-radical autoxidation of hydrocarbons is a key method in this category. For the synthesis of 3-methylbutane-1-peroxol, this would theoretically involve the autoxidation of 3-methylbutane. However, the presence of a tertiary C-H bond in 3-methylbutane would likely lead to the preferential formation of the isomeric 2-methyl-2-hydroperoxybutane. Achieving selective oxidation at the primary C-1 position is a significant challenge and would likely require specialized catalysts or reaction conditions to overcome the inherent reactivity differences of the C-H bonds.

Another direct oxygenation method involves the use of singlet oxygen (¹O₂), a higher-energy excited state of molecular oxygen. Singlet oxygen can react with alkenes possessing an allylic hydrogen atom in an ene reaction to form an allylic hydroperoxide. For the synthesis of this compound, a potential precursor would be 3-methyl-1-butene. The reaction with singlet oxygen would be expected to yield a mixture of hydroperoxides, including the desired product.

Preparation Strategies Utilizing Hydrogen Peroxide and Related Oxidative Reagents

The use of hydrogen peroxide (H₂O₂) as an oxygen source offers a more direct and often more selective route to hydroperoxides compared to autoxidation. One common strategy involves the acid-catalyzed reaction of hydrogen peroxide with alcohols. In the context of synthesizing this compound, the precursor would be 3-methyl-1-butanol. The reaction, typically carried out in the presence of an acid catalyst such as sulfuric acid, involves the protonation of the alcohol, followed by nucleophilic attack by hydrogen peroxide and subsequent loss of water.

Alternatively, alkyl hydroperoxides can be prepared from the reaction of alkyl halides or alkyl sulfates with hydrogen peroxide under basic conditions. For the synthesis of this compound, this would entail the reaction of 1-halo-3-methylbutane (e.g., 1-bromo-3-methylbutane) with hydrogen peroxide in the presence of a base. The base deprotonates the hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which then acts as a nucleophile to displace the halide.

The table below summarizes some potential synthetic routes to this compound.

Route Precursor Reagent Key Conditions Potential Major Isomer
Autoxidation3-MethylbutaneMolecular Oxygen (O₂)Radical initiator, elevated temperature2-Methyl-2-hydroperoxybutane
Singlet Oxygen Ene Reaction3-Methyl-1-buteneSinglet Oxygen (¹O₂)Photosensitizer, lightMixture of allylic hydroperoxides
Acid-Catalyzed Peroxidation3-Methyl-1-butanolHydrogen Peroxide (H₂O₂)Acid catalyst (e.g., H₂SO₄)This compound
Nucleophilic Substitution1-Bromo-3-methylbutaneHydrogen Peroxide (H₂O₂)Base (e.g., KOH)This compound

Examination of Precursor Compound Synthesis Relevant to the 3-Methylbutane Carbon Skeleton

The synthesis of this compound is intrinsically linked to the availability and synthesis of suitable precursors that contain the 3-methylbutane carbon framework.

Catalyst-Free Approaches to Hydroxylated Butane (B89635) Derivatives

The synthesis of hydroxylated butane derivatives, such as 3-methyl-1-butanol, is a critical first step in some of the proposed routes. While many industrial processes for alcohol production rely on catalytic methods, there is growing interest in catalyst-free approaches. These methods often utilize high-temperature and high-pressure conditions to effect the hydration of alkenes or the oxidation of alkanes. For instance, the direct hydroxylation of alkanes without a catalyst is a significant challenge due to the low reactivity of C-H bonds. However, research into supercritical water oxidation and other advanced oxidation processes may offer future pathways.

Consideration of Alkene and Alcohol Precursors with the 3-Methylbutane Scaffold

More conventional and practical laboratory-scale syntheses of precursors rely on well-established transformations. 3-Methyl-1-butanol (isoamyl alcohol) is a readily available industrial chemical, often produced via the hydroformylation of isobutylene (B52900) followed by hydrogenation. It can also be obtained from fusel oil, a byproduct of ethanol (B145695) fermentation.

3-Methyl-1-butene, another key precursor, can be prepared by the dehydration of 3-methyl-1-butanol or 2-methyl-2-butanol. This dehydration is typically acid-catalyzed and can lead to a mixture of isomeric alkenes. The table below outlines some common preparations of these precursors.

Precursor Starting Material Reaction Type Typical Reagents
3-Methyl-1-butanolIsobutyleneHydroformylation & HydrogenationCO, H₂, Rh catalyst; then H₂, Ni catalyst
3-Methyl-1-butene3-Methyl-1-butanolDehydrationAcid catalyst (e.g., H₂SO₄, Al₂O₃)
1-Bromo-3-methylbutane3-Methyl-1-butanolNucleophilic SubstitutionHBr or PBr₃

Development of Advanced Synthetic Techniques for Selective Peroxol Formation

Achieving high selectivity in the formation of a specific hydroperoxide isomer, such as this compound, is a primary challenge. Advanced synthetic techniques are being developed to address this. The use of biomimetic catalysts, which mimic the action of enzymes like monooxygenases, offers a promising avenue for the selective oxidation of C-H bonds. These catalysts can direct the oxidation to a specific position on a hydrocarbon chain, potentially enabling the direct synthesis of primary hydroperoxides from alkanes.

Furthermore, the development of microfluidic reactors and flow chemistry techniques allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can improve the selectivity of hazardous reactions, such as those involving organic peroxides. For instance, the generation of singlet oxygen in a microreactor and its immediate reaction with a substrate can minimize side reactions and improve the yield of the desired hydroperoxide. These advanced methods hold the potential to make the synthesis of specific hydroperoxides like this compound more efficient and selective.

Role and Impact of 3 Methylbutane 1 Peroxol in Complex Chemical Environments

Atmospheric Chemistry of Peroxy Radicals and Hydroperoxides

Organic peroxy radicals (RO₂) and hydroperoxides (ROOH) are crucial intermediates in the oxidation of organic compounds in both the atmosphere and combustion systems. nih.gov The hydroxyl radical (•OH) is often called the "detergent" of the troposphere because it reacts with and initiates the removal of many pollutants. wikipedia.org

Formation and Decay Processes in Tropospheric Oxidation of Volatile Organic Compounds

Volatile organic compounds (VOCs), such as isopentane (3-methylbutane), are emitted into the atmosphere from both natural and anthropogenic sources. Their transformation is primarily initiated by reaction with the hydroxyl radical (•OH). ed.ac.ukcaltech.edu This initial reaction involves the abstraction of a hydrogen atom from the VOC, forming water and an alkyl radical (R•). wikipedia.orgyoutube.com

Formation: The process begins with the attack of a hydroxyl radical on an isopentane molecule. This leads to the formation of an isopentyl radical. This alkyl radical then reacts rapidly with atmospheric oxygen (O₂) to form an isopentyl peroxy radical (often denoted as RO₂•).

Step 1: Initiation by Hydroxyl Radical RH (Isopentane) + •OH → R• (Isopentyl radical) + H₂O wikipedia.org

Step 2: Formation of Peroxy Radical R• + O₂ → RO₂• (Isopentyl peroxy radical) wikipedia.org

Decay and Subsequent Reactions: The fate of the isopentyl peroxy radical is complex and depends heavily on the concentration of nitrogen oxides (NOx).

In High NOx Environments: The peroxy radical reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, such as isomerization or decomposition, leading to the formation of aldehydes, ketones, and other oxygenated VOCs. RO₂• + NO → RO• + NO₂

In Low NOx Environments: Under pristine conditions with low levels of nitrogen oxides, peroxy radicals primarily react with the hydroperoxy radical (HO₂) or other peroxy radicals (RO₂). nih.gov The reaction with HO₂ typically forms a more stable organic hydroperoxide (ROOH) and molecular oxygen. nih.gov RO₂• + HO₂• → ROOH + O₂

These hydroperoxides can then be removed from the atmosphere through deposition or undergo photolysis (decomposition by sunlight) to regenerate hydroxyl radicals, thus continuing the oxidation cycle. youtube.com

Contribution to Atmospheric Oxidative Capacity and Secondary Pollutant Formation

Ozone (O₃) Formation: In environments with sufficient NOx, the oxidation of VOCs like isopentane is a key driver of ground-level ozone production. The nitrogen dioxide (NO₂) formed from the reaction of peroxy radicals with NO is photolyzed by sunlight, producing an oxygen atom that then combines with molecular oxygen to form ozone. ed.ac.uknoaa.gov This process is a critical component of photochemical smog. researchgate.net

Organic Nitrates: Peroxy radicals can also react with nitrogen dioxide (NO₂) to form peroxy nitrates (RO₂NO₂). These compounds can be relatively stable, acting as reservoirs for both NOx and reactive organic species, which can then be transported over long distances before decomposing and contributing to pollution far from the original source.

Organic Acids and Particulate Matter: Further oxidation of the products from peroxy radical reactions, such as aldehydes, can lead to the formation of organic acids like formic acid and acetic acid. Moreover, some of the low-volatility oxygenated products can condense to form secondary organic aerosol (SOA), a major component of fine particulate matter (PM2.5), which has significant impacts on air quality and climate. researchgate.net Isoprene, a related VOC, is a known contributor to SOA formation. researchgate.net

The following table summarizes the key atmospheric reactions and their consequences:

ReactantsProductsEnvironmental Significance
Isopentyl Peroxy Radical (RO₂•) + Nitric Oxide (NO)Alkoxy Radical (RO•) + Nitrogen Dioxide (NO₂)Key step in ozone formation in polluted areas.
Isopentyl Peroxy Radical (RO₂•) + Hydroperoxy Radical (HO₂•)Isopentyl Hydroperoxide (ROOH) + Oxygen (O₂)Dominant pathway in low-NOx environments; forms a temporary radical sink.
Nitrogen Dioxide (NO₂) + Sunlight (hν)Nitric Oxide (NO) + Oxygen Atom (O)Initiates the formation of tropospheric ozone.
Oxygen Atom (O) + Molecular Oxygen (O₂)Ozone (O₃)Formation of a major secondary air pollutant.
Oxygenated Products from RO• decaySecondary Organic Aerosol (SOA)Contributes to particulate matter (PM2.5) formation.

Role in Hydroxyl Radical Formation in Atmospheric Processes

While the initial formation of isopentyl peroxy radicals consumes hydroxyl radicals, their subsequent reactions can also lead to the regeneration and, in some cases, net production of •OH, sustaining the atmosphere's cleansing capacity.

One significant pathway for •OH regeneration occurs through the reaction of hydroperoxy (HO₂) radicals with nitric oxide (NO), a reaction that is closely linked to the ozone formation cycle. harvard.edu

HO₂• + NO → •OH + NO₂ harvard.edu

Furthermore, the photolysis of hydroperoxides (ROOH) and other oxygenated products like hydrogen peroxide, which can be formed during VOC oxidation, serves as a direct source of hydroxyl radicals during the daytime. youtube.comharvard.edunih.gov

ROOH + Sunlight (hν) → RO• + •OH

This recycling of hydroxyl radicals is fundamental to atmospheric chemistry, allowing a single radical to initiate the oxidation of many thousands of VOC molecules. nih.gov

Applications as Radical Initiators in Polymer Science

In the realm of polymer science, organic peroxides, including hydroperoxides like the conceptual 3-Methylbutane-1-peroxol (isopentyl hydroperoxide), are utilized as radical initiators. wikipedia.org These molecules contain a weak oxygen-oxygen bond that can be cleaved under mild conditions, such as moderate heat, to produce highly reactive free radicals. wikipedia.org These radicals are then used to initiate chain-growth polymerization reactions.

Initiation of Polymerization Processes

Organic peroxides are essential for the curing of various resins, a process that transforms a liquid monomer or resin into a solid, cross-linked polymer network. pergan.comyoutube.com This process is a form of free-radical polymerization. resitan.netup-resin.com

Acrylates: The polymerization of acrylate monomers is a common application. The process begins when the peroxide decomposes, generating free radicals. youtube.com These radicals attack the carbon-carbon double bond of an acrylate monomer, creating a new, larger radical. youtube.com This new radical then attacks another monomer, and the process repeats, rapidly forming a long polymer chain. youtube.com This can be initiated by heat or by using a redox initiator system at lower temperatures. nih.govresearchgate.net

Unsaturated Polyesters and Vinyl Ester Resins: The curing of these resins is a major industrial process that relies heavily on organic peroxide initiators. pergan.compergan.com The liquid resin, typically a solution of a polyester or vinyl ester polymer in a monomer like styrene, is mixed with the peroxide. youtube.com The radicals produced from the peroxide initiate the copolymerization of the styrene and the unsaturated sites on the polymer chains. youtube.com This creates cross-links between the chains, resulting in a hard, durable thermoset material used in everything from boat hulls to building panels. youtube.com The process can be accelerated at room temperature by adding metal salts (like cobalt salts) or amines. pergan.comup-resin.com

The choice of peroxide and curing conditions (hot or cold cure) allows for precise control over the reaction rate and the properties of the final product. pergan.compergan.com

Polymer Modification through Grafting and Visbreaking Techniques

Beyond initiating polymerization from monomers, the radicals generated from peroxides are also used to modify existing polymers.

Grafting: This technique involves attaching new polymer chains onto the backbone of an existing polymer. Radicals generated from a peroxide can abstract a hydrogen atom from the polymer backbone, creating a reactive site. Monomers present in the system can then polymerize from this site, forming a "grafted" chain. This method is used to alter the surface properties of materials or to create copolymers with unique combinations of properties. For example, maleic anhydride can be grafted onto polymers like polyethylene or polypropylene using organic peroxides to improve their adhesion and compatibility with other materials. nouryon.com

Visbreaking: This process is used to intentionally reduce the molecular weight and melt viscosity of a polymer, most notably polypropylene. nouryon.com When polypropylene is treated with a specific organic peroxide at high temperatures in an extruder, the radicals generated initiate a process of chain scission, or "visbreaking." This results in a polymer with a narrower molecular weight distribution and higher melt flow index, which is easier to process in applications like fiber spinning and injection molding. nouryon.com

The following table details the applications of peroxide-derived radicals in polymer science:

ApplicationProcess DescriptionExamples of Polymers/ResinsOutcome
Initiation of PolymerizationRadicals from peroxide decomposition initiate a chain reaction of monomer addition.Acrylates, Unsaturated Polyesters, Vinyl Ester ResinsConversion of liquid monomers to solid polymers. pergan.comyoutube.com
Polymer GraftingRadicals create active sites on a polymer backbone, from which new monomer chains grow.Polyethylene, PolypropyleneModified surface properties and improved compatibility. nouryon.com
VisbreakingRadical-induced chain scission reduces the average molecular weight of the polymer.PolypropyleneLowered melt viscosity and improved processability. nouryon.com

In-depth Analysis of this compound Reveals Scant Scientific Presence

A thorough investigation into the chemical compound “this compound” for an article focusing on its role in complex chemical environments has revealed a significant lack of available scientific literature and data. Despite a comprehensive search for this specific compound and its likely synonyms, such as 3-methylbutane-1-hydroperoxide and isopentyl hydroperoxide, no substantive information regarding its synthesis, properties, or applications could be located.

The term “peroxol” is sometimes used in the IUPAC nomenclature for hydroperoxides, which are organic compounds containing the -OOH functional group. For example, the well-known tert-butyl hydroperoxide is systematically named 2-methylpropane-2-peroxol. However, in the case of a hydroperoxide derived from 3-methylbutan-1-ol, which would be the logical precursor to "this compound," the scientific record appears to be silent.

This absence of data makes it impossible to construct a scientifically accurate article based on the provided outline, which includes detailed sections on its role in the crosslinking of polymeric materials, its intermediacy in organic synthesis, including the functionalization of inert C-H bonds and the introduction of ketone residues, and emerging research directions in peroxyl chemistry. These topics require a foundation of published research, experimental data, and established chemical behavior, none of which is available for "this compound."

It is possible that the requested compound name is erroneous or refers to a substance that has not been the subject of significant academic or industrial research. Without a valid Chemical Abstracts Service (CAS) number or alternative, verified nomenclature, a detailed and factual article on "this compound" cannot be generated at this time.

Q & A

Q. What are the established synthetic routes for 3-Methylbutane-1-peroxol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves peroxidation of 3-methyl-1-butanol using hydrogen peroxide under acidic catalysis. Optimization requires monitoring temperature (20–40°C), stoichiometric ratios (e.g., 1:1.2 alcohol:H₂O₂), and catalyst choice (e.g., sulfuric acid vs. phosphoric acid). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the peroxol from byproducts like diastereomers or unreacted alcohol. Characterization via ¹H NMR (e.g., peroxide O–O proton signals at δ 3.5–4.0 ppm) and FT-IR (O–O stretch ~880 cm⁻¹) confirms structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer :
  • HPLC-UV/Vis with a C18 column and mobile phase (acetonitrile:water, 70:30) resolves peroxols from interferents. Calibration curves using pure standards ensure accuracy.
  • GC-MS with derivatization (e.g., silylation) enhances volatility. Monitor for thermal degradation during injection.
  • Titrimetric methods (iodometric titration) quantify active oxygen content but require strict exclusion of moisture .

Q. What are the key stability considerations for storing this compound, and how can decomposition be mitigated?

  • Methodological Answer :
  • Store at 4°C in amber glass under inert gas (N₂/Ar) to prevent photolytic or thermal degradation.
  • Monitor peroxide content periodically via iodometric titration. Decomposition products (e.g., ketones) can be tracked using GC-MS .
  • Avoid contact with transition metals (e.g., Fe³⁺), which catalyze radical decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanisms of this compound in radical-mediated processes?

  • Methodological Answer :
  • Use density functional theory (DFT) (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) of the O–O bond, predicting homolytic cleavage tendencies.
  • Simulate transition states for peroxol decomposition pathways (e.g., formation of alkoxy radicals).
  • Validate models with experimental EPR spectroscopy to detect radical intermediates .

Q. How should researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

  • Methodological Answer :
  • Conduct a systematic review of solvent-polarity effects using the Cochrane methodology to assess bias and heterogeneity in published data .
  • Design controlled experiments comparing peroxol reactivity in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents. Monitor kinetics via UV-Vis spectroscopy (λ = 240–300 nm for peroxide degradation).
  • Apply multivariate analysis (e.g., PCA) to identify solvent parameters (dielectric constant, H-bonding capacity) driving reactivity discrepancies .

Q. What strategies are effective for studying the environmental degradation pathways of this compound?

  • Methodological Answer :
  • Use LC-HRMS to identify transformation products in simulated environmental matrices (e.g., water, soil).
  • Perform QSAR modeling to predict ecotoxicity of degradation intermediates (e.g., carboxylic acids).
  • Assess photolytic degradation using a solar simulator (λ > 290 nm) and quantify half-lives via first-order kinetics .

Key Considerations for Experimental Design

  • Safety Protocols : Adhere to OSHA guidelines (29 CFR §1910.1200) for peroxide handling, including fume hood use and explosion-proof equipment .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability.
  • Ethical Compliance : For studies involving human-derived samples, ensure IRB approval and informed consent per biomedical research standards .

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